molecular formula C₁₂H₁₁NO₅ B018976 Methyl 2-(2-nitrobenzylidene)acetoacetate CAS No. 39562-27-1

Methyl 2-(2-nitrobenzylidene)acetoacetate

Cat. No. B018976
CAS RN: 39562-27-1
M. Wt: 249.22 g/mol
InChI Key: APKKCRAKPMSAEI-JXMROGBWSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Methyl 2-(2-nitrobenzylidene)acetoacetate involves several key steps and reagents. For instance, p-Nitrobenzyl-2-diazoacetoacetate, a closely related compound, is synthesized using p-Nitrobenzyl acetoacetate and azide sodium in the presence of methyl sulfonyl chloride, with the main intermediate being synthesized by transesterification reaction with methyl acetoacetate and 4-nitrobenzyl alcohol, achieving an overall yield of 92.6% (Hu Bao-xiang, 2007).

Scientific Research Applications

  • Synthesis of Nitroanilines and Phenols

    A study by Davies et al. (2002) showed that methyl acetoacetate could form anilines or phenols in 2-nitrovinamidinium hexafluorophosphate salts, with a [1,5]-H shift occurring with excellent isotopic fidelity (Davies et al., 2002).

  • Production of Nimodipine

    Balaev et al. (2012) developed a method for producing nimodipine using 1-methylethyl-3-aminocrotonate and 2-methoxyethyl-2-(3-nitrobenzylidene)acetoacetate, demonstrating its pharmaceutical application (Balaev et al., 2012).

  • Photolysis of Photolabile Sugars

    Watanabe et al. (2001) synthesized and studied the photolysis of photolabile sugars using o-nitrobenzylidene acetals, enabling the synthesis of methylglycosides (Watanabe et al., 2001).

  • Isomer Formation and Reduction

    A study by Mazurov et al. (1985) obtained the cis and trans isomers of 2-methyl-4-(o-nitrobenzylidene)oxazol-5-one, with the trans isomer forming 4-(o-aminobenzylidene)-2-methyloxazol-5-one upon reduction (Mazurov et al., 1985).

  • Synthesis of 2-Methoxyethyl 2-(3-Nitrobenzylidene)acetoacetate

    Fang Ren (2004) optimized the synthesis conditions for 2-methoxyethyl 2-(3-nitrobenzylidene)acetoacetate, achieving a 92% yield and 98% purity (Ren Fang, 2004).

  • Antibacterial Properties

    Mini et al. (2020) found that 4-Methyl-(2-nitrobenzylidene)aniline exhibits antibacterial activity, attributed to its supramolecular assembly interceded by C-H-O hydrogen bonds and nitro-π(arene) interactions (Mini et al., 2020).

  • Theoretical Studies on Synthesis Conditions

    Zheng-en Song (2011) conducted a theoretical study suggesting that the synthesis of 2-(3-Nitrobenzylidene) acetoacetate can occur spontaneously under mild conditions, with UV spectrum monitoring the reaction process (Song Zheng-en, 2011).

Safety And Hazards

The safety information available indicates that Methyl 2-(2-nitrobenzylidene)acetoacetate has the following hazard codes: H302, H312, H332 . This means it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a dry place .

properties

IUPAC Name

methyl (2E)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-8(14)10(12(15)18-2)7-9-5-3-4-6-11(9)13(16)17/h3-7H,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKKCRAKPMSAEI-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-nitrobenzylidene)acetoacetate

CAS RN

39562-27-1, 111304-29-1
Record name Butanoic acid, 2-((2-nitrophenyl)methylene)-3-oxo-, methyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(2-nitrobenzylidene)acetoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111304291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-(2-nitrobenzylidene)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name methyl 2-(2-nitrobenzylidene)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL (E)-2-(2-NITROBENZYLIDENE)-3-OXOBUTANOATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-nitrobenzylidene)acetoacetate

Citations

For This Compound
5
Citations
MF Gordeev, DV Patel, EM Gordon - The Journal of Organic …, 1996 - ACS Publications
N-Immobilized enamino esters 2 derived from amine-functionalized PAL or Rink polystyrene resins react with preformed 2-arylidene β-keto esters or directly with β-keto esters and …
Number of citations: 372 pubs.acs.org
SL Ali - Analytical profiles of drug substances, 1990 - Elsevier
Publisher Summary This chapter discusses the nifedipine. Dihydropyridine chemistry began in 1882 when Hantzsch first reported them as stable intermediates in the pyridine synthesis …
Number of citations: 88 www.sciencedirect.com
BF Joaquin, O Heidi, SK Birgit - 2009 - www-old.reach24h.com
In accordance with Commission Decision 85/71/EEC1 [pursuant to Directive 92/32/EEC, the 7th amendment to Directive 67/548/EEC2 (hereinafter" the Directive") on the approximation …
Number of citations: 4 www-old.reach24h.com
MP Payne, PT Walsh - Journal of chemical information and …, 1994 - ACS Publications
The development of qualitative structure-activity relationships for the prediction of skin sensitizationpotential, based on structural alerts (substructures associated with a toxicological …
Number of citations: 81 pubs.acs.org
MS Worthington - 1998 - core.ac.uk
Nifedipine is a photolabile calcium channel antagonist which undergoes rapid photodegradation in solution and in solid-state with an accompanying loss of pharmacological potency …
Number of citations: 1 core.ac.uk

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